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Compound of Interest

Compound Name: BIX 02565

Cat. No.: B606198 Get Quote

In the landscape of kinase inhibitors, selectivity is a critical attribute that dictates both the

efficacy and the safety of a compound. This guide provides a detailed comparison of the

selectivity profiles of two widely used inhibitors of p90 ribosomal S6 kinase (RSK): BIX 02565
and SL0101. The information presented herein is intended for researchers, scientists, and drug

development professionals to facilitate informed decisions in their experimental designs.

Quantitative Selectivity Profile
The following table summarizes the inhibitory activity of BIX 02565 and SL0101 against their

primary target, RSK, and a panel of other kinases. The data, presented as IC50 (half-maximal

inhibitory concentration) and Ki (inhibition constant) values, are compiled from various kinase

profiling studies.
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Target Kinase
BIX 02565 IC50
(nM)

SL0101 IC50 (nM) SL0101 Ki (µM)

RSK2 1.1[1]
30 (% activity

remaining at 10µM)
N/A

RSK1 N/A
23 (% activity

remaining at 10µM)
1[2]

LRRK2 16[3][4][5] N/A N/A

PRKD1 35[3][4][5]
88 (% activity

remaining at 10µM)
N/A

CLK2 112[3] N/A N/A

PRKD2 139[3] N/A N/A

RET 161[3] N/A N/A

PRKD3 219[3] N/A N/A

FGFR2 320[3] N/A N/A

CLK1 512[3] N/A N/A

FLT3 714[3] N/A N/A

PDGFRa 956[3] N/A N/A

Aurora B N/A
45 (% activity

remaining at 10µM)
N/A

PIM3 N/A
49 (% activity

remaining at 10µM)
N/A

N/A: Data not available in the reviewed sources.

Analysis of Selectivity
BIX 02565 is a highly potent inhibitor of the RSK family, particularly RSK2, with an IC50 in the

low nanomolar range.[1] While it demonstrates a relatively high degree of selectivity, it is not

entirely specific for RSK.[3] Kinase profiling studies have revealed that BIX 02565 also potently
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inhibits Leucine-rich repeat kinase 2 (LRRK2) and Protein Kinase D1 (PRKD1), with IC50

values of 16 nM and 35 nM, respectively.[3][4][5] Furthermore, it exhibits inhibitory activity

against a range of other kinases, including CLK2, PRKD2, RET, PRKD3, FGFR2, CLK1, FLT3,

and PDGFRa, at higher nanomolar concentrations.[3] Beyond the kinome, BIX 02565 has been

shown to interact with adrenergic receptors (α1A, α2A, α1B, and β2) and the imidazoline I2

receptor, with IC50 values ranging from 0.052 to 1.820 µM.[3] These off-target activities,

particularly the effects on adrenergic receptors, can lead to cardiovascular effects such as a

decrease in mean arterial pressure and bradycardia, which may complicate the interpretation of

in vivo studies.[3][6]

SL0101, a kaempferol glycoside isolated from the tropical plant Forsteronia refracta, is a cell-

permeable, reversible, and ATP-competitive inhibitor of RSK.[2] It is reported to be a selective

inhibitor of RSK1 and RSK2 with an IC50 of 89 nM and a Ki of 1 µM.[2] SL0101 is often

highlighted for its remarkable specificity for RSK, with one of the key determinants of its binding

specificity being the unique ATP-interacting sequence in the N-terminal kinase domain of RSK.

[7] It has been shown to not inhibit closely related kinases such as MSK1 and p70S6K1.[8]

However, some studies have indicated that SL0101 can have off-target effects on the mTORC1

signaling pathway, although these effects are considered to be independent of RSK.[9]

Screening against a broader kinase panel revealed that at a concentration of 10 µM, SL0101

partially inhibits Aurora B and PIM3.[10] Despite this, its selectivity profile is generally

considered to be more focused on the RSK family compared to BIX 02565.

Signaling Pathway Context
Both BIX 02565 and SL0101 target RSK, a family of serine/threonine kinases that act as

downstream effectors of the Ras-ERK signaling pathway. This pathway is crucial for regulating

numerous cellular processes, including cell growth, proliferation, and survival.
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Caption: The Ras-ERK-RSK signaling cascade and the inhibitory action of BIX 02565 and

SL0101.

Experimental Protocols
The determination of kinase inhibitor selectivity is paramount and is typically achieved through

a variety of biochemical assays. Below are generalized protocols for common methods used in

kinase selectivity profiling.

1. Radiometric Kinase Assay (e.g., [33P]-ATP Filter Binding Assay)

This traditional method directly measures the transfer of a radiolabeled phosphate group from

ATP to a substrate.

Principle: Kinase, substrate (peptide or protein), and [γ-33P]ATP are incubated together in

the presence of the inhibitor. The reaction is then stopped, and the phosphorylated substrate

is separated from the free [γ-33P]ATP, often by spotting the reaction mixture onto a filter

membrane that binds the substrate. The amount of radioactivity incorporated into the

substrate is then quantified using a scintillation counter.

General Steps:

Prepare a reaction mixture containing the kinase, a specific substrate peptide, and the

inhibitor at various concentrations in an appropriate kinase buffer.

Initiate the reaction by adding [γ-33P]ATP and MgCl2.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

Stop the reaction by adding a solution like phosphoric acid.

Spot an aliquot of the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose

paper).

Wash the filter extensively to remove unincorporated [γ-33P]ATP.

Measure the radioactivity on the filter using a scintillation counter.
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Calculate the percentage of kinase inhibition relative to a control without the inhibitor.

2. Fluorescence-Based Kinase Assays (e.g., TR-FRET)

These assays utilize fluorescence resonance energy transfer (FRET) to detect kinase activity

and are well-suited for high-throughput screening.

Principle: A biotinylated substrate peptide and a phospho-specific antibody labeled with a

fluorescent donor (e.g., Europium cryptate) are used. Upon phosphorylation of the substrate

by the kinase, the antibody binds to the phosphorylated peptide. A fluorescent acceptor (e.g.,

streptavidin-XL665) is then added, which binds to the biotinylated peptide, bringing the donor

and acceptor into close proximity and allowing FRET to occur. Kinase inhibition is measured

as a decrease in the FRET signal.

General Steps:

Add the kinase, biotinylated substrate, and inhibitor to a microplate well.

Initiate the reaction by adding ATP.

Incubate to allow for phosphorylation.

Add a detection mixture containing the Europium-labeled phospho-specific antibody and

streptavidin-XL665.

Incubate to allow for antibody and streptavidin binding.

Read the plate on a time-resolved fluorescence reader, measuring emission at both the

donor and acceptor wavelengths.

Calculate the FRET ratio and determine the percentage of inhibition.
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Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

Conclusion
Both BIX 02565 and SL0101 are valuable tools for studying the function of RSK. However, their

selectivity profiles differ significantly. BIX 02565 is a more potent inhibitor of RSK but exhibits

notable off-target activity against LRRK2, PRKD1, and various adrenergic receptors, which

must be considered in experimental interpretation. SL0101, while less potent, offers a higher

degree of specificity for the RSK family, making it a more suitable choice when seeking to

minimize confounding effects from the inhibition of other kinases. The choice between these
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two inhibitors should be guided by the specific requirements of the study, with careful

consideration of their respective off-target profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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